3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a complex organic compound that belongs to the class of urea derivatives. It features a cyclohexyl group and furan and pyridine substituents, which contribute to its unique properties and potential applications. This compound is of interest in medicinal chemistry due to its possible biological activities.
The compound can be synthesized through various chemical processes, primarily involving the reaction of cyclohexylamine with furan-2-carboxaldehyde and pyridin-2-carboxaldehyde under controlled conditions. Its structural characteristics and molecular behavior have been studied in the context of drug development and material science.
3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is classified as a heterocyclic compound. Its structure includes multiple functional groups, making it a versatile candidate for further chemical modifications and applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea typically involves a multi-step process:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents used include dimethylformamide or ethanol, while catalysts may include triethylamine or other bases.
The molecular formula for 3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is . The compound features:
| Property | Value |
|---|---|
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | 3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea |
| InChI Key | IWKKOMZLCAPPKA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C(=O)N(C(C=C2)=C(C=CC=C2)C)C(=O)N |
3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea involves its interaction with biological targets, potentially influencing pathways related to inflammation or cancer cell proliferation. The presence of the furan and pyridine rings may enhance its ability to bind to specific receptors or enzymes.
The compound may act as an inhibitor or modulator by binding to active sites on proteins, altering their function. This interaction can lead to downstream effects on cellular signaling pathways, which are critical in various diseases.
The physical properties of 3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under various conditions, reactivity with nucleophiles, and potential for forming complexes with metals due to the nitrogen atoms present in the structure.
3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has several potential applications:
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8